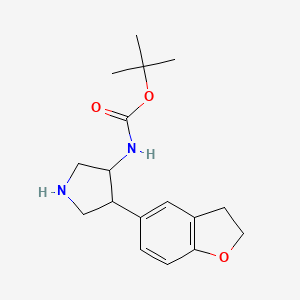

Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate

Descripción general

Descripción

Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C17H24N2

Métodos De Preparación

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the benzofuran ring.

Amination Reactions: ammonia or ammonium salts .

Protection and Deprotection Steps: The tert-butyl carbamate group is typically introduced using di-tert-butyl dicarbonate (Boc2O) , followed by deprotection steps if necessary.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. This often requires the use of specialized equipment and controlled reaction conditions to maintain consistency and quality.

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like chromium(VI) oxide or potassium permanganate .

Reduction: Reduction reactions can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride .

Substitution Reactions: Substitution reactions can involve the replacement of functional groups on the benzofuran ring with other substituents.

Common Reagents and Conditions:

Oxidation: Chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

Substitution: Various halogenating agents, nucleophiles, and electrophiles.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the benzofuran ring.

Reduction Products: Reduced forms of the compound, often with different functional groups.

Substitution Products: Compounds with different substituents on the benzofuran ring.

Aplicaciones Científicas De Investigación

Neuropharmacology

Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate shows promise as a pharmacological agent targeting the central nervous system (CNS). Its structural similarity to known anticonvulsants such as Lacosamide and Pregabalin suggests potential applications in treating neurological disorders .

Antinociceptive Activity

Research indicates that compounds with similar structures have been investigated for their antinociceptive properties. The unique combination of the dihydrobenzofuran and pyrrolidine moieties may enhance the efficacy of this compound in pain management therapies .

Anti-inflammatory Potential

The compound's ability to interact with biological targets suggests potential applications in treating inflammatory diseases. Similar compounds have been shown to exhibit anti-inflammatory effects, making this compound a candidate for further investigation in this area .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:

- Formation of the pyrrolidine ring from commercially available precursors.

- Introduction of the dihydrobenzofuran moiety through coupling reactions.

- Finalization of the carbamate structure via standard carbamate formation techniques.

Understanding the SAR is crucial for optimizing the biological activity of this compound. The distinct structural features may lead to unique pharmacological profiles that warrant further investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- Neuroprotective Effects : A study demonstrated that derivatives with dihydrobenzofuran structures exhibited neuroprotective effects against oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .

- Pain Management : Research indicated that certain analogs displayed significant antinociceptive activity in animal models, supporting their use as pain relief agents .

- Anti-inflammatory Activity : Compounds structurally related to this carbamate have shown promise in reducing inflammation markers in vitro and in vivo, indicating potential for treating inflammatory disorders .

Mecanismo De Acción

The mechanism by which tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects.

Comparación Con Compuestos Similares

Tert-butyl (2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarbamate:

Tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate: Another related compound with different substituents on the benzofuran ring[_{{{CITATION{{{_4{tert-butyl N-methyl-N-(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3 ....

Uniqueness: Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to similar compounds.

Actividad Biológica

Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential pharmacological applications. This article provides an in-depth exploration of its biological activity, synthesis, and relevant case studies.

Structural Characteristics

The compound features a tert-butyl carbamate moiety linked to a pyrrolidine ring , which is further substituted with a dihydrobenzofuran group . This structural complexity may enhance its interaction with biological targets, influencing its efficacy as a pharmacological agent.

- Molecular Formula : C15H21N1O3

- Molecular Weight : Approximately 247.34 g/mol

The presence of the tert-butyl group contributes to the compound's lipophilicity, potentially enhancing membrane permeability—a desirable trait in drug design.

Biological Activity

The biological activity of this compound is primarily linked to its potential as a pharmacological agent . Compounds with similar structures have been investigated for various biological targets:

- Anticonvulsant Activity : Similar compounds like Lacosamide and Pregabalin have demonstrated efficacy in treating epilepsy and neuropathic pain, suggesting that this compound may exhibit comparable effects.

- Neuroprotective Effects : Initial studies indicate that compounds with similar frameworks may protect against neurodegenerative conditions by modulating inflammatory pathways and reducing oxidative stress. For instance, related compounds have shown protective effects in astrocytes against amyloid-beta toxicity in Alzheimer's disease models .

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Interaction studies often involve assessing binding affinities and functional assays against various receptors and enzymes.

Comparison with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| Lacosamide | Lacosamide | Anticonvulsant properties; similar carbamate structure |

| Pregabalin | Pregabalin | Used for neuropathic pain; features a similar amine moiety |

| Gabapentin | Gabapentin | Anticonvulsant; shares structural motifs related to neuronal activity |

This compound stands out due to its specific combination of a dihydrobenzofuran group and a pyrrolidine ring, potentially enhancing selectivity and efficacy at specific biological targets compared to other similar compounds.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of related compounds. For instance:

- A study designed multi-target compounds addressing Alzheimer’s disease-related pathways, indicating that modifications in the molecular structure can lead to improved protective effects against neurotoxicity .

- Another investigation into the structure-activity relationship of pyrrolidine derivatives revealed that specific substitutions can significantly enhance the biological activity against various targets including ionotropic receptors and enzymes involved in neurotransmitter metabolism .

Propiedades

IUPAC Name |

tert-butyl N-[4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(20)19-14-10-18-9-13(14)11-4-5-15-12(8-11)6-7-21-15/h4-5,8,13-14,18H,6-7,9-10H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJMJZQWEHGUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CC3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.